2-Propylthiazole-5-carbaldehyde

概要

説明

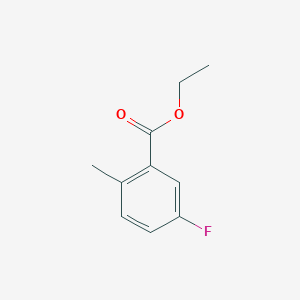

2-Propylthiazole-5-carbaldehyde, also known as CAS No. 60587-86-2, is a compound with the molecular formula C7H9NOS . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves the use of manganese dioxide in benzene . A mixture of 2-propyl-5-hydroxymethyl-thiazole, benzene, and manganese dioxide is stirred at room temperature for several hours. Additional manganese dioxide is added, and the mixture is stirred for an extended period. The mixture is then filtered, and the filtrate is evaporated to dryness under reduced pressure to obtain 2-propyl-5-thiazolecarboxaldehyde .Molecular Structure Analysis

The molecular weight of this compound is 155.22 g/mol . It has 10 heavy atoms, 5 of which are aromatic . The molecule has 3 rotatable bonds, 2 hydrogen bond acceptors, and no hydrogen bond donors .Physical and Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a lipophilicity Log Po/w (iLOGP) of 1.69 . Its water solubility is 0.987 mg/ml or 0.00636 mol/l .科学的研究の応用

Synthetic Pathways and Heterocyclic Chemistry

2-Propylthiazole-5-carbaldehyde is a compound of interest in the field of organic synthesis and heterocyclic chemistry. Research has shown that compounds like 2-substituted 5-oxazolecarbaldehydes, which share structural similarities with this compound, can be synthesized through intramolecular reactions involving propargylamides. This process is facilitated by Pd(II) salts in the presence of reoxidant agents, providing a valuable synthetic pathway to 5-oxazolecarbaldehydes. These methods offer alternatives to the traditional formylation of oxazole rings, which often present challenges in terms of regioselectivity and yield (Beccalli et al., 2008).

Material Science and Optical Applications

In the realm of material science, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized, starting from compounds structurally related to this compound. These derivatives exhibit potential non-linear optical properties, which are significant for applications in fields like photonics and optoelectronics. The synthesis involves innovative methods such as sonochemical reductive methylation, highlighting the compound's role in developing advanced materials with unique optical characteristics (Hrobárik et al., 2004).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of benzothiazole, a core structure related to this compound, have been explored for their antimicrobial potential. Specifically, thiazole-substituted thiosemicarbazide derivatives have shown inhibitory activity against various strains of Mycobacterium tuberculosis and Mycobacterium bovis, alongside potential antibacterial activity against Gram-negative and Gram-positive bacteria. Such studies underscore the potential of this compound derivatives in the development of new antimicrobial agents (Abhale et al., 2017).

Chemical Stability and Synthesis

The chemical stability and reactivity of compounds similar to this compound have been a subject of study, leading to insights into the synthesis of novel quinoline-3-carbaldehyde hydrazones. These compounds, featuring a 1,2,4-triazole or benzotriazole moiety, exhibit significant cytotoxic properties against various human tumor cell lines, suggesting their potential in cancer research (Korcz et al., 2018).

Safety and Hazards

The safety information for 2-Propylthiazole-5-carbaldehyde indicates that it is harmful if swallowed . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not eating, drinking, or smoking when using this product . Protective gloves, eye protection, and face protection should be worn when handling this compound .

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been associated with diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction of 2-Propylthiazole-5-carbaldehyde with its targets requires further investigation.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, but the exact pathways influenced by this specific compound are still under investigation .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) ranges from 1.69 (iLOGP) to 3.24 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties suggest that the compound has good bioavailability.

Result of Action

As a thiazole derivative, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

特性

IUPAC Name |

2-propyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-3-7-8-4-6(5-9)10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWQIPPIPOHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Diphenylindolo[3,2-b]carbazole](/img/structure/B3178459.png)